4-(2-Prop-2-enoyloxyethoxy)benzoic acid
Overview
Description
4-(2-Prop-2-enoyloxyethoxy)benzoic acid is a synthetic compound belonging to the family of benzoic acids. It is characterized by its white crystalline powder form and solubility in organic solvents. The molecular formula of this compound is C12H12O5, and it has a molecular weight of 236.22 g/mol [2][2].
Scientific Research Applications
4-(2-Prop-2-enoyloxyethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specific properties[][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of 4-hydroxybenzoic acid with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Prop-2-enoyloxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and benzoic acid moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
- 4-(2-Acryloyloxyethoxy)benzoic acid
- 4-(2-Prop-2-enoyloxyethoxy)benzoic acid
Comparison: this compound is unique due to its specific ester linkage and the presence of both acrylic and benzoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis [2][2].
Properties
IUPAC Name |
4-(2-prop-2-enoyloxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQPRAAGGFDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573920 | |
Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-38-4 | |
Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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